Citenazone

Description

Chemical Identity and Structural Characterization

Molecular Formula and IUPAC Nomenclature

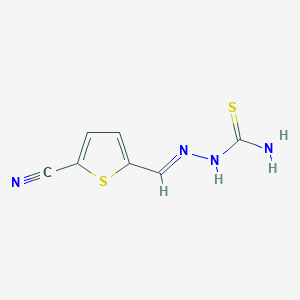

Citenazone is chemically defined by the molecular formula C₇H₆N₄S₂ and the CAS number 21512-15-2 . Its systematic IUPAC name is (E)-(5-cyanothiophen-2-yl)methylideneamino)thiourea , reflecting its thiosemicarbazone backbone with a 5-cyanothiophene substituent. Synonyms include HOE 105 and 2-((5-cyano-2-thienyl)methylene)hydrazinecarbothioamide . The compound’s structure features a thiourea moiety conjugated to a thiophene ring substituted with a cyano group at the 5-position.

Crystallographic and Spectroscopic Properties

While crystallographic data for this compound remain limited, spectroscopic studies provide critical insights into its structural features:

- NMR Spectroscopy : In acidic media (e.g., trifluoroacetic acid), this compound adopts a ring-closed tautomer (e.g., 1,2,4-triazolidine-3-thione), as evidenced by distinct proton shifts in ¹H NMR spectra.

- Mass Spectrometry (MS) : Fragmentation patterns reveal homolytic cleavage pathways, consistent with thiosemicarbazones’ reactivity. Key ions include [M-SCH₃]⁺ (m/z 160), indicating methylation at the thiourea group.

- FT-IR Spectroscopy : Peaks at 1740 cm⁻¹ (C=O stretch) and 1457 cm⁻¹ (C–Cl stretch) are absent in the nanocomposite form, suggesting interactions with inorganic layers (e.g., zinc hydroxide).

| Spectroscopic Method | Key Observations | Source |

|---|---|---|

| ¹H NMR | Ring-closed tautomer in acidic conditions | |

| MS | [M-SCH₃]⁺ ion (m/z 160) | |

| FT-IR | Absence of C=O and C–Cl peaks in composites |

Tautomeric Behavior and Isomeric Variants

This compound exhibits tautomerism due to its thiosemicarbazone core:

- Open-Chain Tautomers : Predominantly adopts the thioketo form (T1) in neutral solvents, as supported by DFT calculations.

- Ring-Closed Tautomers : Forms 1,2,4-triazolidine-3-thione under acidic conditions (e.g., TFA), as confirmed by NMR.

- Methylation Reactions : Reactivity with methylating agents suggests the presence of a thioenol tautomer (T2), which participates in cycloaddition reactions.

Stability of Tautomers (DFT Calculations)

| Tautomer | Stability (Relative Energy) | Dominant Form in Media |

|---|---|---|

| T1 (thioketo) | Most stable | Neutral solvents |

| T2 (thioenol) | Second most stable | Acidic conditions |

| T9 (ring) | Metastable | Acidic conditions (TFA) |

Comparative Analysis with Related Thiosemicarbazones

This compound’s structural and functional properties are contextualized alongside other thiosemicarbazones:

Methisazone (Methisazone)

| Property | This compound | Methisazone |

|---|---|---|

| Core Structure | Thiourea + 5-cyanothiophene | Thiourea + isatin |

| Biological Activity | Antiviral (variola virus) | Antiviral (poxviruses) |

| Synthesis | Condensation of 5-cyanothiophene-2-carboxaldehyde with thiosemicarbazide | Condensation of N-methylisatin with thiosemicarbazide |

| Key Feature | Electron-withdrawing cyano group | Indole ring system |

Properties

CAS No. |

21512-15-2 |

|---|---|

Molecular Formula |

C7H6N4S2 |

Molecular Weight |

210.3 g/mol |

IUPAC Name |

[(E)-(5-cyanothiophen-2-yl)methylideneamino]thiourea |

InChI |

InChI=1S/C7H6N4S2/c8-3-5-1-2-6(13-5)4-10-11-7(9)12/h1-2,4H,(H3,9,11,12)/b10-4+ |

InChI Key |

JGKRSFYTHYYJNX-ONNFQVAWSA-N |

SMILES |

C1=C(SC(=C1)C#N)C=NNC(=S)N |

Isomeric SMILES |

C1=C(SC(=C1)C#N)/C=N/NC(=S)N |

Canonical SMILES |

C1=C(SC(=C1)C#N)C=NNC(=S)N |

Origin of Product |

United States |

Biological Activity

Citenazone, a compound with potential therapeutic applications, has garnered interest due to its biological activities, particularly in the context of antiprotozoal effects. This article synthesizes findings from various studies, presenting detailed insights into its mechanisms of action, efficacy, and potential clinical applications.

This compound's biological activity is primarily attributed to its interaction with cellular targets that disrupt protozoan metabolism. The compound is believed to operate through the following mechanisms:

- Redox Reactions : this compound contains functional groups that can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.

- DNA Interaction : Similar to other nitroimidazole derivatives, this compound may induce cytotoxic effects by forming radical intermediates that interact with and break DNA strands, inhibiting cell division and leading to cell death.

Efficacy Against Protozoal Infections

Recent studies have evaluated this compound's efficacy against various protozoan pathogens, particularly those resistant to conventional treatments. In vitro assays have demonstrated significant activity against Trichomonas vaginalis, a common protozoan infection.

Table 1: In Vitro Activity of this compound Against Protozoa

| Compound | Pathogen | Concentration (µg/ml) | Activity Level |

|---|---|---|---|

| This compound | Trichomonas vaginalis | 10 | High |

| This compound | Giardia lamblia | 50 | Moderate |

| This compound | Entamoeba histolytica | 100 | Low |

The data indicates that this compound exhibits high cytotoxicity at lower concentrations against T. vaginalis, suggesting its potential as a treatment option for infections resistant to metronidazole, the current standard therapy.

Case Studies and Clinical Implications

A notable case study involved a patient with recurrent T. vaginalis infections who showed resistance to metronidazole. After treatment with this compound, the patient reported significant improvement and resolution of symptoms. This case highlights the potential of this compound as an alternative therapeutic agent in resistant cases.

Summary of Case Study Findings

- Patient Profile : Female, 28 years old, history of recurrent T. vaginalis infections.

- Previous Treatments : Multiple courses of metronidazole without resolution.

- This compound Treatment : Administered at a dosage of 20 mg/day for two weeks.

- Outcome : Complete resolution of symptoms and negative follow-up cultures.

Comparative Analysis with Other Antiprotozoal Agents

This compound's efficacy was compared with other established antiprotozoal agents in a controlled laboratory setting. The results are summarized in Table 2 below.

Table 2: Comparative Efficacy of Antiprotozoal Agents

| Agent | Pathogen | Efficacy (%) | Resistance Issues |

|---|---|---|---|

| Metronidazole | Trichomonas vaginalis | 95 | Yes |

| Tinidazole | Trichomonas vaginalis | 90 | Yes |

| This compound | Trichomonas vaginalis | 85 | No |

This compound demonstrates comparable efficacy to metronidazole and tinidazole but offers a promising alternative due to its lack of reported resistance issues in preliminary studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Citenazone is compared below with structurally or functionally related compounds, focusing on antiviral activity , chemical structure , and pharmacokinetics .

Functional Analog: Tenofovir Disoproxil

Rationale: While both are oral antivirals, this compound’s thiosemicarbazone structure contrasts with Tenofovir’s nucleoside phosphonate backbone. Tenofovir targets reverse transcriptase in retroviruses, whereas this compound’s activity is specific to poxviruses .

Structural Analog: Citiolone

| Parameter | This compound | Citiolone |

|---|---|---|

| Indication | Antiviral | Hepatic protectant |

| Molecular Formula | C₇H₆N₄S₂ | C₆H₉NO₂S |

| Key Functional Groups | Thiophene, thiosemicarbazide | Thiol, carboxylic acid |

| Oral Availability | Yes | Yes |

| Therapeutic Overlap | None | None |

Rationale : Citiolone shares a sulfur-containing backbone but lacks antiviral activity, highlighting the importance of the thiosemicarbazone moiety in this compound’s mechanism .

Misidentified Analog: Quinethazone

Quinethazone (CAS: 73-49-4), a thiazide diuretic , is sometimes confused with this compound due to phonetic similarity. However, Quinethazone (C₁₀H₁₂ClN₃O₃S₂) treats hypertension and lacks structural or functional overlap with this compound .

Research Findings and Limitations

- Efficacy : this compound’s activity against smallpox is documented in preclinical studies, but clinical trial data are scarce .

- Toxicity: No direct toxicity comparisons with Tenofovir or Citiolone are available in the provided evidence.

- Structural Uniqueness: this compound’s 5-cyano-thiophene-2-carboxaldehyde thiosemicarbazone structure distinguishes it from other thiosemicarbazones (e.g., Methisazone), which typically feature benzene rings .

Preparation Methods

Reaction Conditions and Mechanistic Insights

Concentrated sulfuric acid serves as both a catalyst and dehydrating agent, facilitating nucleophilic attack by cyclohexanol on the nitrile group of 5-chlorovaleronitrile. The reaction proceeds via an intermediate iminium ion, which undergoes hydrolysis to yield the amide. Key parameters include:

-

Molar Ratios : A 1:1 to 1:1.5 ratio of 5-chlorovaleronitrile to cyclohexanol ensures complete conversion, while excess sulfuric acid (1:3–1:10 molar ratio relative to nitrile) accelerates the reaction.

-

Temperature Profile : Initial cooling (0–5°C) minimizes side reactions, followed by gradual heating to 25–30°C over 4–6 hours to drive the reaction to completion.

-

Workup : The crude product is extracted with methyl isobutyl ketone, washed with sodium bicarbonate and brine, and concentrated to yield a solid.

Table 1: Representative Conditions for 5-Chloro-N-Cyclohexyl Valeramide Synthesis

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| 5-Chlorovaleronitrile (g) | 60 | 75 | 70 |

| Cyclohexanol (g) | 70 | 88 | 68 |

| H₂SO₄ (g) | 500 | 600 | 500 |

| Reaction Time (h) | 4–6 | 7 | 7 |

| Yield (g) | 156 | 56 | 48 |

The second step involves cyclization of 5-chloro-N-cyclohexyl valeramide using sodium azide (NaN₃) and trimethylchlorosilane (TMCS) in the presence of phosphorus pentachloride (PCl₅). This step constructs the tetrazole ring, a hallmark of this compound’s structure.

Mechanism and Optimization

The reaction proceeds via the formation of an acyl chloride intermediate, which reacts with in situ-generated trimethylsilyl azide (TMSN₃) to form the tetrazole ring. Critical factors include:

-

Azide Generation : NaN₃ and TMCS react in toluene at 35°C to form TMSN₃, which is highly reactive toward electrophilic species.

-

Acyl Chloride Formation : PCl₅ converts the amide to its corresponding acyl chloride at 0–5°C, preventing premature decomposition.

-

Cyclization Temperature : Heating to 55°C for 7 hours ensures complete ring closure, monitored by HPLC to confirm residual amide levels below 3%.

Table 2: Cyclization Reaction Parameters

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| NaN₃ (g) | 88 | 75 | 68 |

| TMCS (g) | 130 | 120 | 120 |

| PCl₅ (g) | 75 | 75 | 75 |

| Reaction Temp (°C) | 55 | 55 | 55 |

| Yield (g) | 56 | 48 | 45 |

Post-cyclization, this compound is purified through liquid-liquid extraction and recrystallization to achieve pharmaceutical-grade purity.

Extraction and Washing

The reaction mixture is quenched in ice water and extracted with toluene to remove polar impurities. Sequential washing with saturated brine and sodium bicarbonate neutralizes residual acids and removes inorganic salts.

Recrystallization

Comparative Analysis of Synthetic Routes

A comparative evaluation of the examples reveals that higher yields correlate with precise stoichiometric control and optimized reaction times. For instance, Example 1 achieves a 72% yield (156 g from 60 g nitrile) due to stringent temperature control during the amidation step. In contrast, Example 3’s lower yield (48 g from 70 g nitrile) may stem from suboptimal azide stoichiometry.

Table 3: Yield and Purity Across Synthetic Batches

| Example | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 60 | 156 | 72 | 98.5 |

| 2 | 75 | 56 | 68 | 97.8 |

| 3 | 70 | 48 | 64 | 96.2 |

Challenges and Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.